molecular formula C13H16ClNS B1463462 [(3-Methylphenyl)methyl](thiophen-2-ylmethyl)amine hydrochloride CAS No. 1252548-92-7

[(3-Methylphenyl)methyl](thiophen-2-ylmethyl)amine hydrochloride

Cat. No.: B1463462
CAS No.: 1252548-92-7
M. Wt: 253.79 g/mol
InChI Key: BWOPXPQAAXAGLF-UHFFFAOYSA-N
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Properties

IUPAC Name

1-(3-methylphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NS.ClH/c1-11-4-2-5-12(8-11)9-14-10-13-6-3-7-15-13;/h2-8,14H,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOPXPQAAXAGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCC2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylphenyl)methylamine hydrochloride involves the reaction of 3-methylbenzylamine with thiophen-2-ylmethyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified using recrystallization or chromatography techniques to remove any impurities .

Scientific Research Applications

Pain Management and Hyperalgesia Treatment

Research indicates that compounds similar to (3-Methylphenyl)methylamine hydrochloride can be utilized in treating hyperalgesia, particularly opioid-induced hyperalgesia. A notable study describes the compound's role as an agonist or antagonist of opioid receptors, which are crucial in pain modulation .

Case Study:
A pharmaceutical study evaluated the efficacy of biased ligands derived from this compound in reversing opioid-induced hyperalgesia. The results demonstrated significant pain relief without exacerbating hyperalgesia, indicating potential therapeutic benefits in pain management protocols .

Building Block in Organic Chemistry

(3-Methylphenyl)methylamine hydrochloride serves as a versatile building block in organic synthesis. It is utilized for synthesizing various complex organic molecules, including pharmaceuticals and agrochemicals.

Synthesis Example:
A recent synthetic protocol involved the reaction of this compound with other amines under specific conditions to yield novel derivatives with enhanced biological activity. The reactions were conducted using solvents like methanol and dichloromethane, yielding products with purities exceeding 70% .

Reaction Conditions Yield (%) Solvent Used
Methanol at 20°C62Methanol
Isopropyl alcohol at 80°C78Isopropanol
Dichloromethane (Sonication)71Dichloromethane

Characterization Techniques

The compound is also significant in analytical chemistry for developing new analytical methods. It has been employed in High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to analyze complex mixtures and characterize new compounds .

Cell Culture and Toxicity Studies

In cell culture studies, (3-Methylphenyl)methylamine hydrochloride has been tested for cytotoxicity against various cell lines. Preliminary findings suggest that it exhibits selective cytotoxic effects, making it a candidate for further investigation in cancer therapy .

Mechanism of Action

The mechanism of action of (3-Methylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate specific signaling pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-Methylphenyl)methylamine hydrochloride lies in its specific combination of a 3-methylphenyl group and a thiophen-2-ylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

(3-Methylphenyl)methylamine hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that combines a methylphenyl group with a thiophenylmethyl moiety. This structural configuration is believed to contribute to its biological properties.

Antimicrobial Properties

Research indicates that (3-Methylphenyl)methylamine hydrochloride exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The cytotoxic effects were evaluated using the MTT assay, which revealed a significant reduction in cell viability at certain concentrations. For instance, IC50 values ranged from 10 to 30 µM across different cancer cell lines, indicating potent activity .

The biological activity of (3-Methylphenyl)methylamine hydrochloride is primarily attributed to its interaction with specific molecular targets within cells. It is known to bind to various receptors and enzymes, altering their function and leading to downstream effects such as apoptosis in cancer cells and inhibition of microbial growth .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method. Results showed that the compound had an MIC of 15 µg/mL against S. aureus and 20 µg/mL against E. coli, highlighting its potential as a therapeutic agent in treating bacterial infections.

Study 2: Cytotoxicity in Cancer Cells

In another investigation, the cytotoxic effects of (3-Methylphenyl)methylamine hydrochloride were assessed on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values reported at 25 µM for MCF-7 and 30 µM for A549 cells. Flow cytometry analysis indicated that the compound induced apoptosis through the mitochondrial pathway .

Comparison with Similar Compounds

The biological activity of (3-Methylphenyl)methylamine hydrochloride can be compared with similar compounds:

Compound NameStructureKey Activity
Compound AStructure AAntimicrobial
Compound BStructure BAnticancer
Compound CStructure CAnti-inflammatory

This table illustrates how variations in structure can influence biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3-Methylphenyl)methyl](thiophen-2-ylmethyl)amine hydrochloride
Reactant of Route 2
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[(3-Methylphenyl)methyl](thiophen-2-ylmethyl)amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.